1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone is an organic compound with a molecular formula of C15H13ClO It is a ketone derivative characterized by the presence of a chlorophenyl and a methylphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 4-chlorobenzoyl chloride and 4-methylbenzene.
Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane or carbon disulfide.
Procedure: The 4-chlorobenzoyl chloride is added dropwise to a mixture of 4-methylbenzene and aluminum chloride under stirring. The reaction mixture is then heated to reflux for several hours.
Workup: After completion, the reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with efficient stirring and temperature control systems.
Continuous Flow Systems: To enhance efficiency and yield, continuous flow systems may be employed, allowing for the constant addition of reactants and removal of products.
Purification: Industrial purification methods include distillation, crystallization, and advanced chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in polar solvents.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their efficacy in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is a key component in the manufacture of certain polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA. Its chlorophenyl and methylphenyl groups can enhance binding affinity and specificity.
Chemical Reactivity: The ketone group is reactive towards nucleophiles, making it a versatile intermediate in organic synthesis. The presence of electron-withdrawing and electron-donating groups influences its reactivity.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone can be compared with other similar compounds:
1-(4-Chlorophenyl)-2-phenylethan-1-one: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-2-phenylethan-1-one:
1-(4-Bromophenyl)-2-(4-methylphenyl)ethan-1-one: The bromine atom can alter the compound’s reactivity and biological interactions.
Uniqueness: The presence of both chlorophenyl and methylphenyl groups in this compound provides a unique combination of electronic effects, enhancing its versatility in various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-11-2-4-12(5-3-11)10-15(17)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOOUZZICDASHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384492 |
Source
|
Record name | 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15221-84-8 |
Source
|
Record name | 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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